N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a phenyl group at position 2, a propyl group at position 5, and a carboxamide linkage at position 7 connected to a 5-methyl-1,3,4-thiadiazole ring. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to heteroaromatic systems. The thiadiazole moiety is known for enhancing metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-3-9-24-10-14(17(26)20-19-22-21-12(2)28-19)16-15(11-24)18(27)25(23-16)13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMBKAUASKUWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The pyrazolopyridine core is then constructed through a series of cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbon disulfide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[4,3-c]pyridine Core
Key analogs include:
- N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923175-15-9): Replaces the thiadiazole group with a 4-methylphenyl substituent.
- 5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923226-49-7): Substitutes the propyl group with a benzyl moiety and introduces a cycloheptyl carboxamide.
Core Heterocycle Modifications
- 7-Hydroxy-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide (MFCD02737693): Features a pyrido[3,2,1-ij]quinoline core instead of pyrazolo[4,3-c]pyridine. The hydroxy group at position 7 may increase solubility but reduce membrane permeability .
Carboxamide-Linked Thiadiazole Derivatives
- The imidazole-propyl linker may improve solubility compared to the methyl-thiadiazole group in the target compound .
Research Findings and Structural Insights
NMR Spectral Comparisons
Evidence from analogous studies (e.g., rapamycin derivatives) suggests that substituents on heterocyclic cores induce distinct chemical shift patterns in NMR. For example:
- The propyl group in the target compound likely causes upfield shifts in aliphatic proton regions (δ 0.5–1.5 ppm), indicative of a hydrophobic microenvironment.
- The 5-methyl-thiadiazole group may downfield-shift aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
Crystallographic Analysis
While direct data for the target compound is unavailable, software like SHELXL and WinGX has been critical in resolving similar structures. The propyl and thiadiazole groups in the target compound may influence crystal packing via van der Waals interactions, as seen in related pyrazolopyridine derivatives .
Data Tables
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a novel compound within the class of pyrazolo[4,3-c]pyridines. This compound has garnered significant interest in recent years due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a detailed examination of its biological activity based on diverse research findings.
Chemical Structure and Properties
Chemical Formula : C18H19N5O2S
Molecular Weight : 373.44 g/mol
CAS Number : Not specified in the search results.
The compound features a unique structure that includes a thiadiazole moiety and a pyrazolo[4,3-c]pyridine framework. The presence of these heterocycles is pivotal for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl have shown significant cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- Lung cancer (A549)
- Skin cancer (SK-MEL-2)
- Ovarian cancer (SK-OV-3)
- Colon cancer (HCT15)
- Mechanism of Action :
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparative Efficacy
In a comparative study involving various thiadiazole derivatives:
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 4.27 | SK-MEL-2 |
| Compound B | 0.28 | MCF-7 |
| N-(5-methyl...) | TBD | TBD |
The IC50 values indicate the concentration required to inhibit 50% of cell growth and are critical for assessing the potency of these compounds.
Study 1: Cytotoxic Evaluation
In a study conducted by Alam et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results demonstrated that modifications on the phenyl ring significantly influenced cytotoxicity against human cancer cell lines .
Study 2: Mechanistic Insights
Research by Mohammadi-Farani et al. explored the interaction of thiadiazole derivatives with tubulin. Their findings suggested that specific substitutions on the thiadiazole ring enhance binding affinity and cytotoxic effects against prostate cancer cells (PC3) and neuroblastoma (SKNMC) cells .
Study 3: Antimicrobial Activity
A review highlighted the antimicrobial potential of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study emphasized structure–activity relationships that guide the design of more effective antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine-7-carboxamide, and how can yield be improved?
The synthesis involves multi-step reactions, starting with the assembly of the pyrazolo[4,3-c]pyridine core, followed by functionalization with the thiadiazole and carboxamide groups. Key steps include cyclization under acidic conditions and coupling reactions using carbodiimide-based reagents. Yield optimization requires precise control of reaction parameters (e.g., temperature, solvent polarity) and purification via column chromatography. Continuous flow reactors have been suggested to enhance reproducibility and reduce side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- NMR : Confirms regiochemistry of the pyrazolo[4,3-c]pyridine core and substitution patterns on the thiadiazole ring.
- IR : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and hydrogen-bonding interactions.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₂N₆O₂S: 422.15) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound exhibits limited solubility in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged exposure to light or alkaline conditions (pH > 9). Storage at –20°C in inert atmospheres is recommended for long-term preservation .
Advanced Research Questions
Q. How can contradictory data on its biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Discrepancies may arise from assay-specific variables (e.g., cell line selection, concentration ranges). A tiered approach is recommended:
- Comparative assays : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., propyl → isopropyl) to isolate activity contributors.
- In silico docking : Map interactions with target proteins (e.g., kinases, DNA topoisomerases) to identify binding motifs .
Q. What computational methods are effective for predicting its interaction with biological targets?
- Molecular docking (AutoDock Vina) : Screens against protein databases (PDB) to prioritize high-affinity targets.
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity trends .
Q. How can reaction intermediates be analyzed to troubleshoot low-yield steps in synthesis?
- TLC monitoring : Use silica plates with UV-active indicators to track intermediate formation.
- GC-MS : Identify volatile byproducts (e.g., unreacted propyl halides).
- In-situ FTIR : Detect transient intermediates (e.g., enolates during cyclization) .
Q. What strategies enhance regioselective modification of the pyrazolo[4,3-c]pyridine core?
Regioselectivity is influenced by steric and electronic factors. Approaches include:
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) during functionalization.
- Directed ortho-metalation : Use lithium bases to direct substitution at specific positions.
- Microwave-assisted synthesis : Accelerate kinetics to favor thermodynamically stable products .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for reduced toxicity.
- Catalysts : Use immobilized enzymes (e.g., lipases) for amide bond formation.
- Waste minimization : Employ flow reactors to recycle solvents and reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
